

Self-assembly and intermolecular interactions of coronene

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An In-depth Technical Guide to the Self-Assembly and Intermolecular Interactions of **Coronene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coronene (C₂₄H₁₂) is a highly symmetrical, planar polycyclic aromatic hydrocarbon (PAH) that serves as a fundamental building block in supramolecular chemistry and a model system for graphene. Its propensity for self-assembly is governed by a delicate balance of non-covalent intermolecular interactions, primarily π - π stacking and van der Waals forces. This guide provides a comprehensive overview of these interactions, detailing the thermodynamic and structural parameters that dictate the formation of ordered structures such as one-dimensional stacks, two-dimensional monolayers, and three-dimensional crystals. We present quantitative data derived from computational and experimental studies, outline detailed protocols for key characterization techniques, and visualize the underlying principles and workflows to offer a thorough resource for professionals in materials science and drug development.

Core Intermolecular Interactions in Coronene Systems

The self-assembly of **coronene** is predominantly driven by non-covalent interactions. Understanding the nature and magnitude of these forces is critical for controlling the morphology and properties of the resulting supramolecular structures.

Dominant Forces

- π - π Stacking: As a large, electron-rich aromatic system, **coronene** exhibits strong π - π stacking interactions. These arise from the electrostatic and dispersion interactions between the delocalized π -orbitals of adjacent molecules. The most stable arrangement is typically a parallel-displaced or "slipped-parallel" stacking, which minimizes electrostatic repulsion and maximizes attractive dispersion forces. The interaction energy for a **coronene** dimer in a stacked conformation analogous to graphite has been calculated to be -17.36 kcal/mol.[1]
- Van der Waals (vdW) Interactions: These dispersion forces are a significant contributor to the overall binding energy, particularly for large, polarizable molecules like **coronene**. In the solid state, all intermolecular separations correspond to van der Waals interactions, with the perpendicular distance between molecular planes being approximately 3.46 Å.[2][3][4]
- C-H $\cdots\pi$ Interactions: While weaker than π - π stacking, interactions between the hydrogen atoms on the periphery of one molecule and the π -electron cloud of an adjacent molecule contribute to the stability and specific geometry of the assembled structures.

Quantitative Analysis of Interactions

Computational chemistry provides precise values for the binding energies and geometries of **coronene** assemblies. These theoretical results are complemented by experimental data from X-ray crystallography.

Table 1: Calculated Interaction Energies of **Coronene** Dimers and Oligomers

System	Configuration	Method	Interaction Energy (kcal/mol)	Citation(s)
Coronene Dimer	Most Stable Stacked	SAPT(DFT)	-17.45	[1]
Coronene Dimer	Graphite-like Stacked	SAPT(DFT)	-17.36	[1]
Coronene Dimer Cation	Stacking	DFT	-8.7	[5]
Coronene Trimer Cation	Stacking	DFT	-13.3	[5]
Water-Soluble Coronene Derivative Dimer	Dimer	DFT	-52.24	[6]

Table 2: Key Geometric and Spectroscopic Parameters of **Coronene** Assemblies

Parameter	Value	Method/Source	Citation(s)
Crystal System	Monoclinic	X-ray Diffraction	[2][3][7]
Space Group	P2 ₁ /a	X-ray Diffraction	[2][3]
Lattice Constants (a, b, c)	16.119 Å, 4.702 Å, 10.102 Å	X-ray Diffraction	[2][3]
Lattice Constant (β)	110.9°	X-ray Diffraction	[2][3]
Perpendicular Interplanar Distance (Crystal)	3.46 Å	X-ray Diffraction	[2][3][4]
Interplanar Distance (Coronene-PTCDI Cocrystal)	3.56 Å	X-ray Diffraction	[8]
Intermolecular Distance (Dimer Cation)	3.602 Å	DFT Calculation	[5]
Intermolecular Distance (Trimer Cation)	3.564 Å and 3.600 Å	DFT Calculation	[5]
UV-vis Absorption Bands (in solution)	310.1 nm (β), 342.7 nm (p), 389.2 nm (α)	UV-vis Spectroscopy	[9]

Self-Assembly of Coronene in Different Environments

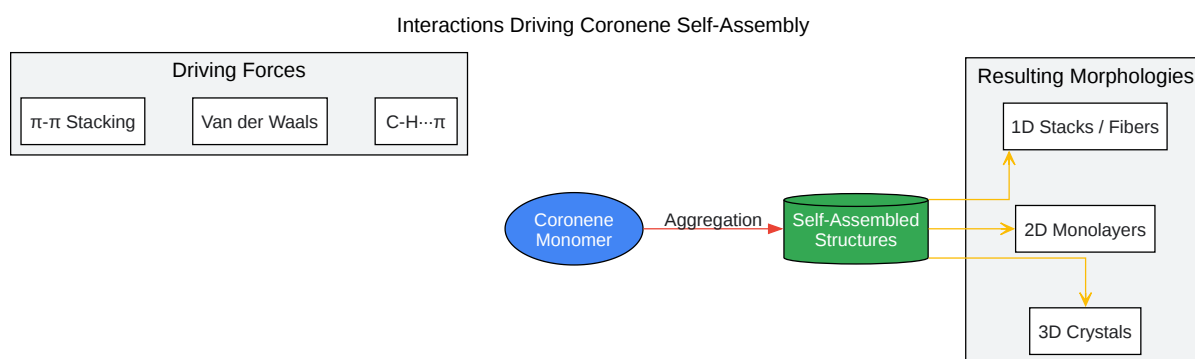
Coronene's self-assembly behavior is highly dependent on its environment, leading to distinct structures in the solid state, on surfaces, and in solution.

- **Solid State:** In its crystalline form, **coronene** typically adopts a herringbone-like monoclinic structure.[7] The molecules arrange in stacks, with the precise packing determined by the optimization of π - π and van der Waals interactions.

- On Surfaces: At liquid/solid interfaces, particularly on highly oriented pyrolytic graphite (HOPG), **coronene** can form highly ordered two-dimensional (2D) self-assembled networks. [10] Scanning tunneling microscopy (STM) has been instrumental in revealing these structures, which can be modulated by solvent choice and the presence of guest molecules. [10]
- In Solution: In nonpolar solvents like methylcyclohexane, **coronene** derivatives have been shown to self-assemble into long, one-dimensional (1D) fibrillar stacks. [11][12] The mechanism for this supramolecular polymerization can be isodesmic, where each monomer addition step is equally favorable. [11][12][13] In aqueous media, specially designed water-soluble **coronene** derivatives can form stable spherical nanoparticles. [14]

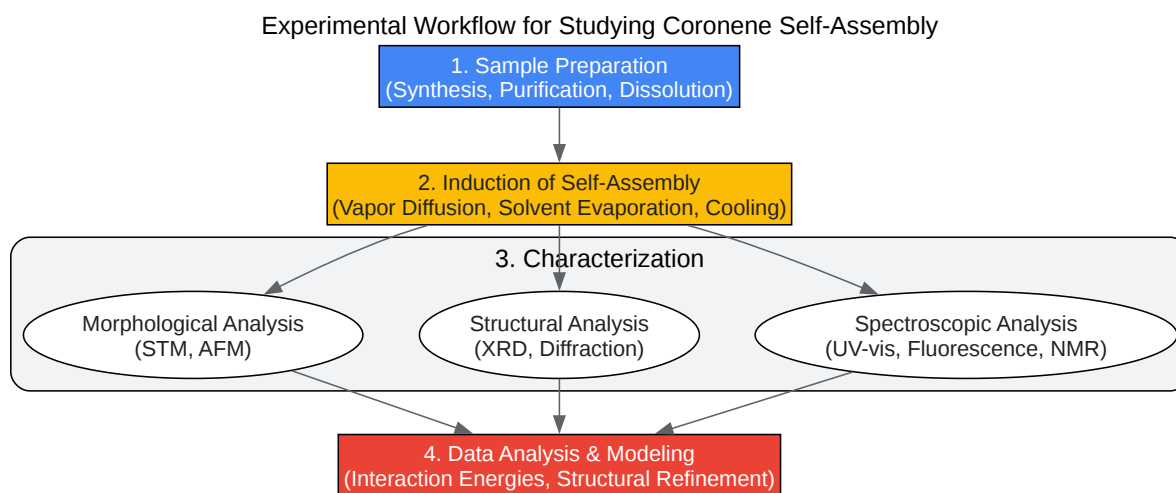
Visualization of Coronene Interactions and Processes

Diagrams generated using Graphviz clarify the relationships between intermolecular forces and the resulting structures, as well as the typical workflow for studying these phenomena.



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Caption: Key intermolecular forces governing the aggregation of **coronene** monomers into various self-assembled structures.



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Caption: A generalized workflow for the preparation and characterization of self-assembled **coronene** nanostructures.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the literature.

Protocol for Co-crystal Growth and Analysis

This protocol is adapted from the method used to grow **coronene** and N,N'-dicyclohexylperylene-3,4,9,10-tetracarboxylic diimide (PTCDI-C6) co-crystals.[8]

- **Stock Solution Preparation:** Prepare a stock solution containing **coronene** (1 mmol L⁻¹) and PTCDI-C6 (1 mmol L⁻¹) in chloroform.
- **Crystal Growth Setup:** Place 5 mL of the stock solution into a 10 mL glass vial. Place this open vial inside a larger, sealed container (e.g., a beaker or desiccator) that is saturated with diisopropyl ether vapor.
- **Vapor Diffusion:** Allow the diisopropyl ether to slowly diffuse into the chloroform solution. This gradual decrease in solvent quality induces the slow co-crystallization of the donor and acceptor molecules.
- **Crystal Collection:** After a sufficient time for crystal growth (typically several days), carefully collect the resulting microcrystals.
- **Characterization (Single Crystal XRD):** Mount a suitable single crystal on a goniometer. Perform X-ray diffraction analysis to determine the unit cell parameters, space group, and precise molecular packing within the crystal.
- **Characterization (Spectroscopy):** Prepare samples of the co-crystal powders for Fourier-transform infrared (FTIR) spectroscopy to identify intermolecular interactions and UV-vis spectroscopy to observe charge-transfer bands.^[8]

Protocol for Nanoparticle Formation and AFM Characterization

This protocol is based on the formation of nanoparticles from water-soluble **coronene** derivatives.^[14]

- **Solution Preparation:** Dissolve the synthesized hydrophilic **coronene** derivative in pure water to the desired concentration. Note that some derivatives may require time (e.g., 24 hours) for stable nanoparticle formation and fluorescence to develop.^[14]
- **Substrate Preparation:** Use freshly cleaved mica sheets as the substrate for atomic force microscopy (AFM) imaging.
- **Sample Deposition:** Deposit a small aliquot (e.g., 2 µL) of the aqueous nanoparticle solution onto the mica sheet.

- **Drying:** Allow the water to evaporate completely at room temperature, leaving the nanoparticles adsorbed on the surface.
- **AFM Imaging:** Image the sample using an atomic force microscope in tapping mode. Typical parameters include a force constant of 2.8 N m^{-1} and a scan rate of 1–2 lines per second. [14] This will reveal the morphology, size, and distribution of the self-assembled nanoparticles.
- **Dynamic Light Scattering (DLS):** Characterize the nanoparticle size distribution in the aqueous solution using DLS to complement the AFM data.

Protocol for Computational Analysis of Dimer Interactions

This protocol outlines a general approach for calculating the interaction energy of a **coronene** dimer, based on methods reported in the literature.[1][15]

- **Geometry Definition:** Define the coordinates for two **coronene** molecules in a specific configuration (e.g., stacked sandwich, slipped-parallel, or T-shaped). The intermolecular distance should be varied to find the potential energy minimum.
- **Method Selection:** Choose a high-level ab initio quantum chemistry method suitable for non-covalent interactions. Coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) is considered the "gold standard" for accuracy.[16] Symmetry-Adapted Perturbation Theory (SAPT) based on Density Functional Theory [SAPT(DFT)] is excellent for decomposing the interaction energy into physically meaningful components (electrostatics, exchange, induction, dispersion).[1]
- **Basis Set Selection:** Select an appropriate basis set. Augmented correlation-consistent basis sets, such as aug-cc-pVDZ or aug-cc-pVTZ, are necessary to accurately describe dispersion interactions.[15]
- **Energy Calculation:** For each intermolecular distance and configuration, perform a single-point energy calculation for the dimer complex and for each individual monomer.
- **Interaction Energy Calculation & Correction:** Calculate the raw interaction energy as $E_{\text{interaction}} = E_{\text{dimer}} - (E_{\text{monomer1}} + E_{\text{monomer2}})$. Correct this value for Basis Set

Superposition Error (BSSE) using the counterpoise correction method to obtain a more accurate binding energy.

- Potential Energy Surface Mapping: Repeat the calculations for various distances to map the potential energy surface and identify the equilibrium geometry and the corresponding minimum interaction energy.

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